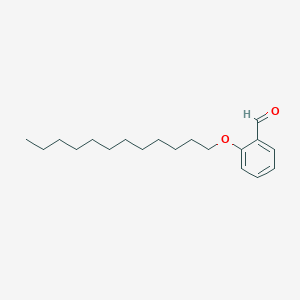

2-(Dodecyloxy)benzaldehyde

Beschreibung

2-(Dodecyloxy)benzaldehyde (CAS 24083-17-8) is a benzaldehyde derivative substituted with a dodecyloxy (–O(CH₂)₁₁CH₃) group at the 2-position. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.44 g/mol. Key physical properties include a boiling point of 403.4°C, density of 0.947 g/cm³, and flash point of 154.2°C . The extended dodecyl chain imparts significant lipophilicity, making the compound suitable for applications in surfactant chemistry, liquid crystal materials, and organic synthesis intermediates.

Eigenschaften

CAS-Nummer |

24083-17-8 |

|---|---|

Molekularformel |

C19H30O2 |

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

2-dodecoxybenzaldehyde |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-15-12-11-14-18(19)17-20/h11-12,14-15,17H,2-10,13,16H2,1H3 |

InChI-Schlüssel |

FKZSPBKGUNSVCV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 2-(Dodecyloxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dodecyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 4-(Dodecyloxy)benzoic acid

Reduction: 4-(Dodecyloxymethyl)benzyl alcohol

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Dodecyloxy)benzaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers

Wirkmechanismus

The mechanism of action of 2-(Dodecyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dodecyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

3,4-Bis(dodecyloxy)benzaldehyde (A(12)₂)

- Structure : Two dodecyloxy groups at positions 3 and 4 of the benzaldehyde ring.

- Molecular Weight : Higher than 2-(dodecyloxy)benzaldehyde due to additional alkoxy substitution.

- Properties: Exhibits liquid crystalline behavior due to ordered packing of dual alkyl chains. The increased steric bulk reduces solubility in polar solvents compared to monosubstituted analogs .

- Applications : Used in supramolecular chemistry for designing discotic liquid crystals.

Comparison Table :

| Property | 2-(Dodecyloxy)benzaldehyde | 3,4-Bis(dodecyloxy)benzaldehyde |

|---|---|---|

| Molecular Formula | C₁₉H₃₀O₂ | C₃₇H₆₆O₃ |

| Molecular Weight (g/mol) | 290.44 | 570.90 |

| Boiling Point (°C) | 403.4 | >450 (estimated) |

| Key Application | Surfactants, intermediates | Liquid crystal materials |

Bridged Benzaldehyde Derivatives

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde

2-[6-(2-Formylphenoxy)hexoxy]benzaldehyde (CAS 64621-35-8)

- Structure : Hexoxy (–O(CH₂)₆O–) linker between two benzaldehyde units.

Comparison Table :

| Property | 2-(Dodecyloxy)benzaldehyde | 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 290.44 | 298.34 |

| Key Feature | Single alkyl chain | Dual benzaldehyde groups with short linker |

| Solubility | High in non-polar solvents | Moderate in polar aprotic solvents |

Electron-Withdrawing vs. Electron-Donating Substituents

2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)

5-Acetyl-2-methoxybenzaldehyde

Reactivity Comparison :

| Compound | Aldehyde Reactivity | Key Reactivity Profile |

|---|---|---|

| 2-(Dodecyloxy)benzaldehyde | Moderate | Stabilized by alkoxy resonance |

| 2-(2-Nitrophenoxy)benzaldehyde | High | Enhanced electrophilicity |

2-(Diphenylphosphino)benzaldehyde

Natural Benzaldehydes (e.g., Flavoglaucin)

Biologische Aktivität

2-(Dodecyloxy)benzaldehyde is an organic compound characterized by a benzaldehyde core with a dodecyloxy substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of 2-(Dodecyloxy)benzaldehyde, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structural formula of 2-(Dodecyloxy)benzaldehyde can be represented as:

- Molecular Weight : 238.4 g/mol

- Solubility : The presence of the long dodecyloxy chain enhances its lipophilicity, which is crucial for its interaction with biological membranes.

The biological activity of 2-(Dodecyloxy)benzaldehyde is primarily attributed to its ability to interact with cellular components through the following mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Membrane Interaction : The dodecyloxy group increases the compound's hydrophobicity, allowing it to penetrate lipid membranes and disrupt cellular processes.

Antimicrobial Activity

Research indicates that 2-(Dodecyloxy)benzaldehyde exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Case Study : In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, 2-(Dodecyloxy)benzaldehyde showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

The compound also displays antifungal properties, particularly against pathogenic fungi.

- Mechanism : Its antifungal activity is believed to involve disruption of cellular antioxidation systems, targeting enzymes like superoxide dismutases and glutathione reductase.

Table 1: Biological Activity Summary

| Biological Activity | Test Organisms | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | ||

| Antifungal | Candida albicans | 16 |

Applications in Medicine

Due to its promising biological activities, 2-(Dodecyloxy)benzaldehyde is being explored for potential applications in drug development. Its ability to inhibit microbial growth positions it as a candidate for new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.